2-fluoro-N-octylbenzamide

Description

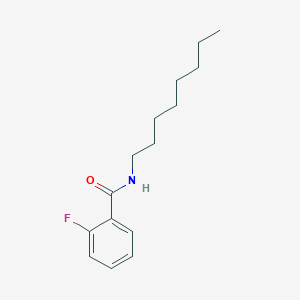

2-Fluoro-N-octylbenzamide is a fluorinated benzamide derivative characterized by a 2-fluorobenzoyl group linked to an octylamine moiety via an amide bond. Its molecular formula is C₁₅H₂₂FNO, with a molar mass of 263.34 g/mol. The compound combines the electronic effects of fluorine substitution with the hydrophobic octyl chain, making it relevant in medicinal chemistry and agrochemical research. Fluorine at the ortho position enhances metabolic stability and modulates intermolecular interactions, while the octyl chain contributes to lipophilicity, influencing membrane permeability and bioavailability .

Properties

Molecular Formula |

C15H22FNO |

|---|---|

Molecular Weight |

251.34 g/mol |

IUPAC Name |

2-fluoro-N-octylbenzamide |

InChI |

InChI=1S/C15H22FNO/c1-2-3-4-5-6-9-12-17-15(18)13-10-7-8-11-14(13)16/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18) |

InChI Key |

CGKJPPOCWOTTDD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCNC(=O)C1=CC=CC=C1F |

Canonical SMILES |

CCCCCCCCNC(=O)C1=CC=CC=C1F |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Fluoro-N-o-tolylbenzamide

- Structure : Features an o-tolyl (2-methylphenyl) substituent instead of octyl.

- Key Properties :

- Crystal Packing : The molecule adopts a stepped conformation with dihedral angles of 38.27° (fluorobenzene ring) and 37.53° (tolyl ring). Intermolecular N–H⋯O and C–H⋯π interactions stabilize the lattice .

- Solubility : Lower hydrophobicity compared to the octyl derivative due to the aromatic tolyl group.

- Applications : Studied for solid-state hydrogen-bonding motifs, relevant in crystal engineering .

2-Fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide

- Structure : Contains a pyridyl group and dual fluorine substitutions.

- Hydrogen Bonding: Forms N–H⋯O and C–H⋯F interactions, creating layered crystal structures . Applications: Explored in coordination chemistry due to pyridyl’s metal-binding capacity .

N-Cyclohexyl-2-fluorobenzamide

- Structure : Cyclohexyl group replaces the octyl chain.

- Key Properties :

2-Fluoro-N-methoxy-N-methylbenzamide

- Structure : Methoxy and methyl groups on the amide nitrogen.

- Reactivity: Altered electron distribution may affect binding to biological targets .

4-Amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide

- Structure: Contains an amino group and a fluorophenyl segment.

- Key Properties: Hydrogen Bonding: The amino group increases hydrogen-bond donor capacity, enhancing solubility in polar solvents. Applications: Potential use in drug design for targeting enzymes or receptors requiring dual hydrogen-bond interactions .

Comparative Analysis Table

| Compound | Substituent(s) | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|

| 2-Fluoro-N-octylbenzamide | Octyl chain | 263.34 | High lipophilicity; enhanced membrane permeability | Agrochemicals, drug delivery systems |

| 2-Fluoro-N-o-tolylbenzamide | o-Tolyl | 229.25 | Stepped crystal structure; moderate hydrophobicity | Crystal engineering |

| N-Cyclohexyl-2-fluorobenzamide | Cyclohexyl | 235.29 | Rigid hydrophobic group; reduced conformational flexibility | Lipid bilayer studies |

| 2-Fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide | Pyridyl, dual fluorine | 328.30 | Polar interactions; metal coordination capability | Medicinal chemistry, catalysis |

| 2-Fluoro-N-methoxy-N-methylbenzamide | N-Methoxy-N-methyl | 197.20 | Steric protection; metabolic stability | Prodrug design |

Research Findings and Trends

- Fluorine’s Role: Fluorination at the ortho position consistently improves metabolic stability and alters electronic density, as noted in studies by Müller et al. and Hagmann .

- Alkyl Chain Impact : Longer chains (e.g., octyl) increase logP values, favoring applications requiring sustained release or tissue accumulation. Shorter or cyclic chains balance hydrophobicity and solubility .

- Crystal Engineering : Hydrogen-bonding patterns in fluorobenzamides enable predictable solid-state architectures, useful in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.